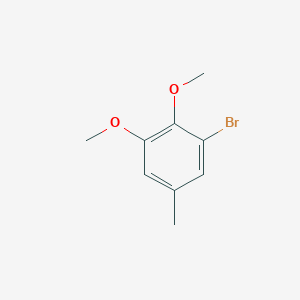

1-bromo-2,3-dimethoxy-5-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dimethoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-4-7(10)9(12-3)8(5-6)11-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLKMCMWNRXPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467280 | |

| Record name | Benzene, 1-bromo-2,3-dimethoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68278-85-3 | |

| Record name | Benzene, 1-bromo-2,3-dimethoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Brominated Aryl Systems in Synthetic Transformations

Brominated aryl systems, or aryl bromides, are of paramount importance in modern synthetic organic chemistry. The carbon-bromine bond serves as a highly effective functional handle for a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. The reactivity of the bromine atom makes it an excellent leaving group in reactions such as the Suzuki, Stille, Buchwald-Hartwig, and Ullmann couplings. nbinno.comchemdad.com These methodologies enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to construct complex molecular architectures, including biaryls and aromatic amines, which are common motifs in pharmacologically active compounds. chemdad.com

The utility of aryl bromides extends to their conversion into organometallic reagents, such as Grignard or organolithium species. These highly nucleophilic reagents can then react with a variety of electrophiles to introduce new functional groups onto the aromatic ring. The strategic placement of a bromine atom on a polysubstituted benzene (B151609) ring, as in 1-bromo-2,3-dimethoxy-5-methylbenzene, provides a reactive site for selective modification, enabling the elaboration of the molecular structure in a controlled, stepwise manner.

Positional Isomerism and Substituent Effects in Dimethoxybenzene Derivatives

Substituents influence electrophilic aromatic substitution reactions through a combination of inductive and resonance effects. These effects determine whether a substituent activates (accelerates) or deactivates (retards) the reaction rate compared to unsubstituted benzene (B151609) and where on the ring a new substituent will be directed.

Methoxy (B1213986) Group (-OCH₃): This group is a strong activating, ortho, para-director. While oxygen is highly electronegative and withdraws electron density through the sigma bond (inductive effect), its non-bonding electron pairs can be donated into the aromatic π-system (resonance effect). The resonance effect is dominant, increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate formed during electrophilic attack.

Methyl Group (-CH₃): This alkyl group is a weak activating, ortho, para-director. It donates electron density primarily through an inductive effect, stabilizing the positively charged intermediate.

In 1-bromo-2,3-dimethoxy-5-methylbenzene, the cumulative effect of two strongly activating methoxy groups and one weakly activating methyl group makes the benzene ring significantly electron-rich and thus highly reactive towards electrophiles. The directing effects of these groups are additive and will steer any subsequent substitution to the remaining vacant positions on the ring, primarily guided by the powerful influence of the methoxy groups.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-withdrawing | Strongly electron-donating | Activating | Ortho, Para |

| -CH₃ (Methyl) | Electron-donating | N/A | Activating | Ortho, Para |

| -Br (Bromo) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

Establishing the Research Context of 1 Bromo 2,3 Dimethoxy 5 Methylbenzene Within Contemporary Chemical Science

Direct Halogenation Strategies

Direct halogenation involves the introduction of a bromine atom directly onto the aromatic ring through an electrophilic substitution reaction. This approach is often the most atom-economical but presents significant challenges in controlling the position of the incoming electrophile on an already substituted ring.

Electrophilic aromatic bromination is a classic and widely utilized method for forming carbon-bromine bonds on aromatic systems. wku.edu The reaction's success, particularly for complex molecules, hinges on achieving high regioselectivity, ensuring the bromine atom is introduced at the desired position.

The predominant mechanism for the bromination of an aromatic ring is electrophilic aromatic substitution (EAS). wikipedia.org This process is typically a two-step mechanism. libretexts.org

Generation of a Strong Electrophile : Molecular bromine (Br₂) itself is not typically electrophilic enough to react with a stable aromatic ring. libretexts.orgyoutube.com Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required. wikipedia.org The catalyst polarizes the Br-Br bond, forming a highly electrophilic complex that behaves as a source of the bromine cation (Br⁺). libretexts.orgorganicchemistrytutor.comlibretexts.org

Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic bromine. libretexts.orgmasterorganicchemistry.com This attack forms a new carbon-bromine sigma bond and results in a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ) complex. libretexts.orgresearchgate.net The formation of this intermediate is the slow, rate-determining step of the reaction because it temporarily disrupts the ring's aromaticity. wikipedia.orgmasterorganicchemistry.com

Deprotonation to Restore Aromaticity : In the final, fast step, a weak base (such as Br⁻ from the FeBr₄⁻ complex) removes a proton from the carbon atom bearing the new bromine substituent. libretexts.orgmasterorganicchemistry.com This restores the aromatic π-system and yields the final brominated aromatic product, regenerating the Lewis acid catalyst. libretexts.org

While the EAS pathway is dominant for aromatic ring halogenation, radical-mediated processes can also occur under different conditions. Radical bromination, often initiated by UV light or a chemical radical initiator, typically results in the substitution of hydrogen atoms at benzylic positions (the carbon atom adjacent to the aromatic ring) rather than on the ring itself. acsgcipr.orgresearchgate.net Therefore, for the synthesis of this compound, conditions favoring the electrophilic pathway are essential.

In polysubstituted benzene rings, the regiochemical outcome of electrophilic aromatic substitution is dictated by the cumulative directing effects of the existing substituents. Both methoxy (-OCH₃) and methyl (-CH₃) groups are classified as activating, ortho, para-directors. libretexts.orgquora.com

Methoxy Groups (-OCH₃) : As strongly activating groups, methoxy substituents significantly increase the rate of reaction. organicchemistrytutor.com They donate electron density to the ring primarily through a strong +R (resonance) effect, which involves the lone pairs on the oxygen atom. libretexts.orgorganicchemistrytutor.comyoutube.com This donation of electrons preferentially increases the electron density at the ortho and para positions, making them more nucleophilic and stabilizing the corresponding arenium ion intermediates. organicchemistrytutor.comresearchgate.net

Methyl Group (-CH₃) : As a weakly activating group, the methyl substituent directs incoming electrophiles to the ortho and para positions through a combination of the +I (inductive) effect and hyperconjugation. quora.com

For the precursor 2,3-dimethoxy-5-methylbenzene, the directing effects are as follows:

The C2-methoxy group directs to C1 (ortho) and C5 (para, blocked).

The C3-methoxy group directs to C2 (ortho, blocked), C4 (ortho), and C6 (para).

The C5-methyl group directs to C4 (ortho) and C6 (ortho).

The combined influence of these groups strongly activates the C4 and C6 positions. The C1 position is only activated by a single ortho methoxy group. Consequently, direct bromination of 2,3-dimethoxy-5-methylbenzene would be expected to yield a mixture of products, with 4-bromo and 6-bromo isomers being the major products, making the synthesis of the pure 1-bromo isomer via this route challenging without specialized catalysts or conditions to override these directing effects.

To achieve high yields and regioselectivity in aromatic bromination, a variety of catalyst systems and reaction conditions have been developed beyond the traditional Br₂/FeBr₃ method. The choice of brominating agent and catalyst is crucial for controlling the reaction's outcome, especially with highly activated aromatic rings that are prone to over-bromination or yield isomeric mixtures. wku.edu

Common brominating agents include:

Molecular Bromine (Br₂) : The classic reagent, typically requiring a Lewis acid catalyst. wikipedia.org

N-Bromosuccinimide (NBS) : A solid, safer-to-handle source of electrophilic bromine. It is often used with proton acids or silica (B1680970) gel, and its selectivity can be high. mdpi.com

Tetraalkylammonium Tribromides : These are mild, selective, and highly para-selective brominating agents for certain substrates like phenols. mdpi.com

Advanced catalytic systems have been developed to improve selectivity and efficiency. These include zeolites, which can induce shape-selectivity favoring the formation of specific isomers (often the para product), and various metal-based catalysts designed for high regioselectivity. mdpi.comtandfonline.com

Below is a table summarizing various systems used for the regioselective bromination of activated aromatic compounds.

| Brominating Agent | Catalyst / Co-reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Br₂ | FeBr₃ or AlCl₃ | CS₂, CCl₄, or neat | Classic, highly reactive system for general purpose bromination. | wikipedia.orglibretexts.org |

| N-Bromosuccinimide (NBS) | Silica Gel | CH₂Cl₂ or CCl₄ | Good for regioselective monobromination of activated rings. | mdpi.com |

| N-Bromosuccinimide (NBS) | Zeolites (e.g., H-ZSM-5) | Dichloromethane | High para-selectivity due to shape-selective catalysis. | mdpi.com |

| Potassium Bromide (KBr) | Fe₃O₄@SiO₂/CuO nanocatalyst, O₂ | - | Aerobic, green method with high para-selectivity and catalyst recyclability. | tandfonline.com |

| Hexamethylenetetramine–bromine (HMTAB) | None | Dichloromethane | Efficient and regioselective; reactivity can be enhanced by supporting on silica gel. | researchgate.net |

| Sodium Bromide (NaBr) | [C₄Py]NO₃, O₂ | Acetic Acid | Optimized for monobromination of dimethoxy-methylbenzene congeners. |

Traditional aromatic bromination methods often use hazardous reagents like elemental bromine and volatile, halogenated solvents, generating significant toxic waste. acs.org In response, green chemistry principles have been increasingly applied to develop more environmentally benign bromination protocols. digitellinc.com

Key aspects of green bromination strategies include:

Safer Reagents : Replacing highly toxic and corrosive liquid bromine with solid, easier-to-handle reagents like N-bromosuccinimide (NBS) or by generating bromine in situ. acs.orgscispace.com In situ generation can be achieved by oxidizing bromide salts (e.g., NaBr, KBr) with a green oxidant like hydrogen peroxide or even molecular oxygen, which has a high atom economy and produces water as the only byproduct. wku.edutandfonline.com

Greener Solvents : Eliminating the use of chlorinated solvents in favor of more sustainable alternatives. wku.edu Some modern protocols utilize ionic liquids, which can act as both solvent and catalyst and are often recyclable, or even water as the reaction medium. mdpi.comresearchgate.net

Catalysis : The use of catalytic rather than stoichiometric amounts of reagents reduces waste. acsgcipr.org Heterogeneous catalysts, such as zeolites or metal oxides supported on silica, are particularly advantageous as they can be easily separated from the reaction mixture and reused multiple times, aligning with green chemistry goals. mdpi.comtandfonline.com

These approaches not only reduce the environmental impact but can also lead to improved selectivity and safer laboratory practices. digitellinc.com

Regioselective Electrophilic Aromatic Bromination

Functional Group Interconversion Routes

When direct bromination does not provide the desired regioselectivity, as is likely the case for this compound, synthetic routes based on functional group interconversion (FGI) become essential. solubilityofthings.com These multi-step pathways involve introducing a different functional group that can direct substitution patterns advantageously and is later converted into the desired bromine atom.

A powerful and widely used FGI strategy for the synthesis of specifically substituted aryl halides is the Sandmeyer reaction . This sequence begins with an aromatic amine (an aniline (B41778) derivative). The key steps are:

Nitration : An appropriate precursor is nitrated to introduce a nitro group (-NO₂) at the desired position.

Reduction : The nitro group is reduced to an amino group (-NH₂).

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt (-N₂⁺).

Substitution : The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a variety of nucleophiles. For bromination, the diazonium salt is treated with copper(I) bromide (CuBr), which facilitates the substitution of the diazonium group with a bromine atom.

Derivatization from Precursors with Established Aromatic Substitution Patterns

One of the most direct methods for synthesizing this compound and its congeners involves the chemical modification of precursors that already possess the required arrangement of some substituents. This approach leverages existing molecular frameworks, simplifying the synthetic process.

A common strategy is the electrophilic bromination of an aromatic ring that already contains the methoxy and methyl groups. For instance, the bromination of compounds like 3,5-dimethoxytoluene (B1218936) using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride can yield the desired bromo-derivative. nbinno.com The methoxy and methyl groups are ortho-, para-directing, and their combined influence guides the incoming bromine atom to the correct position. Similarly, the monobromination of 1,3-dimethoxy-2-methylbenzene can be optimized to produce 5-bromo-1,3-dimethoxy-2-methylbenzene.

Another powerful derivatization technique is the Sandmeyer reaction, which involves the diazotization of an aniline precursor. For example, a compound like 3,5-dimethoxyaniline (B133145) can be converted into a diazonium salt, which is then treated with a copper(I) bromide solution to introduce the bromine atom onto the ring. guidechem.com This method is particularly useful when direct bromination is not regioselective or leads to unwanted side products. A similar approach can be used starting from 4-bromo-2-methoxy-6-methylaniline, where the amino group is replaced by a hydrogen atom via diazotization followed by reduction with a hypophosphite solution to yield 1-bromo-3-methoxy-5-methylbenzene. chemicalbook.com

| Precursor | Reagents | Product | Reference |

| 3,5-Dimethoxytoluene | Br₂ or NBS, Catalyst | 1-Bromo-3,5-dimethoxybenzene (B32327) | nbinno.com |

| 3,5-Dimethoxyaniline | 1. NaNO₂, HBr2. CuBr, HBr | 1-Bromo-3,5-dimethoxybenzene | guidechem.com |

| 4-Bromo-2-methoxy-6-methylaniline | 1. NaNO₂, HCl2. H₃PO₂ | 1-Bromo-3-methoxy-5-methylbenzene | chemicalbook.com |

Targeted Introduction of Alkyl and Alkoxy Substituents

This strategy involves starting with a simpler aromatic scaffold, often a brominated benzene derivative, and sequentially introducing the required alkyl and alkoxy groups. The order of introduction is critical to ensure the correct final substitution pattern due to the directing effects of the existing groups.

Alkoxy groups, such as the methoxy groups in the target molecule, can be introduced via nucleophilic aromatic substitution or by methylation of a corresponding phenol (B47542). For example, a fluorinated aromatic precursor can be converted to a methoxyarene by reacting it with sodium methoxide (B1231860) in a solvent like DMF. nih.gov This is an effective way to introduce methoxy groups onto an already substituted ring. Alternatively, a phenolic hydroxyl group can be converted to a methoxy group through Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This is particularly useful when starting from a phenol precursor, such as 3-methoxy-5-methylphenol, which can be synthesized by the selective O-methylation of orcinol (B57675) (5-methylresorcinol).

The introduction of a methyl group can be achieved through Friedel-Crafts alkylation. libretexts.org This reaction involves treating the aromatic ring with a methyl halide (e.g., methyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride). libretexts.org However, Friedel-Crafts alkylation can be prone to polysubstitution and rearrangements, so careful control of reaction conditions is necessary.

| Reaction Type | Precursor Type | Reagents | Functional Group Introduced | Reference |

| Nucleophilic Substitution | Fluoroarene | Sodium methoxide, DMF | Methoxy (-OCH₃) | nih.gov |

| Williamson Ether Synthesis | Phenol | Dimethyl sulfate, Base | Methoxy (-OCH₃) | |

| Friedel-Crafts Alkylation | Benzene derivative | CH₃Cl, AlCl₃ | Methyl (-CH₃) | libretexts.org |

Redox Chemistry of the Aromatic Core and Methoxy Groups

Reductive Dehalogenation Processes

Information is available for isomers of this compound, such as 1-bromo-3,5-dimethoxybenzene and 5-bromo-1,3-dimethoxy-2-methylbenzene. For instance, the nitration of 1-bromo-3,5-dimethoxybenzene is documented to yield 1-bromo-3,5-dimethoxy-2-nitrobenzene. This demonstrates that related compounds undergo these reactions, but the different substitution pattern on this compound would lead to different products and reaction characteristics.

Due to the strict requirement to focus solely on this compound and to provide detailed, accurate research findings, it is not possible to generate the requested article. The necessary scientific data is not present in the available literature.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in activating the C-Br bond of this compound, paving the way for a variety of coupling partners to be introduced onto the aromatic ring. The electron-donating nature of the two methoxy groups and the methyl group can influence the reactivity of the aryl bromide, generally making oxidative addition, a key step in the catalytic cycle, more challenging compared to electron-deficient aryl halides. Nevertheless, a range of powerful palladium-catalyzed methods are available for its functionalization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netthieme-connect.de For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.net The choice of ligand, base, and solvent is crucial for achieving high efficiency, especially with sterically hindered or electron-rich substrates. researchgate.net

While specific studies on this compound are not extensively documented in readily available literature, the reactivity of structurally similar bromodimethoxybenzene derivatives provides valuable insights. For instance, the Suzuki-Miyaura coupling of 2-bromo-1,3-dimethoxybenzene (B94514) with 2,4,6-triisopropylphenylboronic acid has been investigated to understand the effects of steric hindrance. researchgate.net Such studies highlight the importance of bulky, electron-rich phosphine (B1218219) ligands to promote the desired coupling.

A representative Suzuki-Miyaura coupling reaction involving a substituted bromobenzene (B47551) is presented in the table below, illustrating typical reaction parameters.

| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Data not available |

| 2-bromo-1,3-dimethoxybenzene | 2,4,6-triisopropylphenylboronic acid | Pd/1 (1) | - | CsF | Toluene | 110 | Data not available |

Heck and Sonogashira Coupling Strategies

The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene. nih.gov The reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the coupled product. nih.gov While specific examples with this compound are not detailed in the provided search results, it is expected to react with various alkenes, such as styrenes and acrylates, under appropriate Heck conditions.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a reaction of significant importance in the synthesis of natural products and functional materials. nsf.govnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl halide. doi.org Copper-free Sonogashira protocols have also been developed. thieme-connect.de

Below is a table summarizing typical conditions for Heck and Sonogashira reactions based on general procedures for aryl bromides.

| Reaction | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Heck | Styrene | Pd(OAc)₂ (2) | - | Et₃N | DMF | 100 | Data not available |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 80 | Data not available |

Other Metal-Mediated Transformations

Beyond palladium catalysis, other transition metals can also mediate the transformation of aryl bromides like this compound.

Copper-Catalyzed Coupling: The Ullmann condensation, a classical copper-catalyzed reaction, can be used to form C-O, C-N, and C-S bonds. nsf.gov Modern variations of the Ullmann coupling often utilize ligands to facilitate the reaction under milder conditions. For instance, the coupling of phenols or thiophenols with aryl iodides can be achieved with high regioselectivity using a CuI catalyst. researchgate.net While less common for C-C bond formation compared to palladium, copper-catalyzed cross-coupling of alkyl bromides with organozinc reagents has also been reported. sigmaaldrich.com

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. researchgate.net Nickel complexes can catalyze Suzuki-Miyaura-type couplings and have shown unique reactivity in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent. beilstein-journals.org Nickel-catalyzed electrochemical cross-coupling reactions have also been developed. researchgate.net

Mechanistic Investigations of Complex Reaction Pathways

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are governed by a complex interplay of factors including the nature of the substrate, catalyst, ligand, and reaction conditions. Mechanistic studies, often employing a combination of experimental techniques and computational methods like Density Functional Theory (DFT), are crucial for understanding and optimizing these transformations. researchgate.netnih.gov

For electron-rich aryl bromides such as this compound, the oxidative addition of the C-Br bond to the Pd(0) center is a critical and often rate-determining step. researchgate.net The electron-donating methoxy and methyl groups increase the electron density on the aromatic ring, which can hinder the oxidative addition process. DFT studies on similar systems have shown that the energy barrier for oxidative addition is influenced by the electronic properties of the substituents on the aryl halide. researchgate.net

The choice of ligand is paramount in overcoming the lower reactivity of electron-rich aryl bromides. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium center and promote the oxidative addition step. nih.gov Mechanistic studies have explored the role of ligand steric and electronic properties in influencing the reaction pathway and the site selectivity in polyhalogenated substrates. rsc.org

Theoretical studies have also shed light on the nature of the active catalytic species and the transition states involved in the catalytic cycle. For example, in the Suzuki-Miyaura reaction, the oxidative addition can proceed through either a monoligated or a diligated palladium complex, and the preferred pathway can depend on the specific ligand and substrate. nih.gov Furthermore, the transmetalation step can occur through different pathways, and its mechanism is still a subject of active research. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in 1-bromo-2,3-dimethoxy-5-methylbenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment and connectivity of atoms can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups.

Based on the substitution pattern, two aromatic protons are present and are expected to appear as singlets in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. The protons of the two methoxy groups (OCH₃) would each give rise to a singlet, likely at slightly different chemical shifts in the range of 3.5 to 4.0 ppm, due to their different electronic environments. The protons of the methyl group (CH₃) attached to the benzene (B151609) ring would also produce a singlet, generally appearing further upfield, around 2.0 to 2.5 ppm.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | - | - | Aromatic-H |

| Data not available | - | - | Aromatic-H |

| Data not available | - | - | OCH₃ |

| Data not available | - | - | OCH₃ |

| Data not available | - | - | Ar-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom.

The six aromatic carbons would resonate in the typical downfield region for aromatic compounds, approximately between 110 and 160 ppm. The carbon atom bonded to the bromine (C-Br) would be influenced by the halogen's electronegativity and would likely appear in the range of 110-125 ppm. The carbons bearing the methoxy groups (C-OCH₃) would be found further downfield, typically between 140 and 160 ppm. The carbon of the methyl group (Ar-CH₃) would be observed at a much higher field, generally between 15 and 25 ppm. The carbons of the two methoxy groups would also have distinct signals in the 55-65 ppm range.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-OCH₃ |

| Data not available | Aromatic C-OCH₃ |

| Data not available | Aromatic C-CH₃ |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | OCH₃ |

| Data not available | OCH₃ |

| Data not available | Ar-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this compound, this technique would primarily be used to confirm the absence of coupling between the aromatic protons, as they are expected to be singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show correlations between the aromatic protons and their attached carbons, as well as between the protons of the methyl and methoxy groups and their respective carbons.

While specific experimental 2D NMR data for this compound is not publicly available, these techniques are instrumental in the unambiguous structural assignment of such molecules.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum would be expected to show several characteristic peaks.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually give rise to a series of peaks in the 1450-1600 cm⁻¹ region. The presence of methoxy groups would be indicated by strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region. The C-H bending vibrations of the methyl and methoxy groups would also be present. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | CH₃ (Methyl & Methoxy) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Aryl Ether |

| 600-500 | C-Br Stretch | Bromoarene |

Note: This table represents typical absorption ranges for the functional groups present and is not based on experimental data for this specific compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric breathing vibration of the aromatic ring would be expected to be a strong band. The C-Br stretch may also be observable. The vibrations of the C-O and C-C bonds would also be Raman active. Detailed analysis of the Raman spectrum could provide further confirmation of the molecular structure. However, specific experimental Raman data for this compound is not widely available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). In the structural elucidation of this compound, mass spectrometry provides crucial information for confirming the molecular formula and piecing together its molecular architecture.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound, with a molecular formula of C9H11BrO2, HRMS can distinguish its exact mass from that of other compounds with the same nominal mass.

The presence of bromine, which has two stable isotopes (79Br and 81Br) of nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion [M]+•. The HRMS data would show two peaks of similar intensity, separated by approximately 2 Da. The calculated exact masses for the two isotopic molecular ions of this compound are presented in the table below. The experimental determination of these masses with high accuracy (typically within 5 ppm) by HRMS serves as a definitive confirmation of the compound's elemental formula.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C9H1179BrO2 | 79Br | 229.9942 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The analysis of this fragmentation pattern provides a molecular fingerprint that is invaluable for structural confirmation. The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of substituted aromatic compounds.

A primary fragmentation event would likely be the loss of a methyl radical (•CH3) from one of the methoxy groups, leading to the formation of a stable oxonium ion. This would result in a prominent peak at m/z 215/217. Subsequent loss of a carbon monoxide (CO) molecule from this fragment is another common pathway for methoxy-substituted aromatics, which would yield a fragment at m/z 187/189. The cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br), would generate a fragment at m/z 151. Further fragmentation could involve the loss of the second methoxy group. The characteristic isotopic signature of bromine would be retained in all bromine-containing fragments.

The table below outlines a plausible fragmentation pathway for this compound, along with the expected m/z values for the major fragments.

Table 2: Proposed Fragmentation Pattern of this compound

| Proposed Fragment Ion | Proposed Structure / Loss | Expected m/z |

|---|---|---|

| [M]+• | Molecular Ion | 230/232 |

| [M-CH3]+ | Loss of •CH3 | 215/217 |

| [M-CH3-CO]+ | Loss of •CH3 and CO | 187/189 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of 1-bromo-2,3-dimethoxy-5-methylbenzene. These methods allow for a detailed exploration of the molecule's fundamental properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For substituted benzene (B151609) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a foundational understanding of the molecule's steric and electronic properties, which are influenced by the interplay between the bromine atom, the two methoxy (B1213986) groups, and the methyl group on the benzene ring. The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated through these calculations.

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov For compounds like this compound, FMO analysis can reveal how the substituents affect the electron distribution and the molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO |

Note: Specific values for this compound require dedicated computational studies.

Theoretical calculations are highly effective in predicting spectroscopic data. By using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. nih.govmdpi.com These predicted shifts can be compared with experimental data to confirm the molecular structure. Similarly, DFT calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. researchgate.net A detailed analysis of these computed frequencies helps in the assignment of the various vibrational modes of the molecule, linking specific spectral peaks to the stretching, bending, and torsional motions of its functional groups.

Table 2: Sample Predicted vs. Experimental Spectroscopic Data

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (ppm) | Value | Value |

| ¹³C NMR Shift (ppm) | Value | Value |

| Vibrational Freq. (cm⁻¹) | Value | Value |

Note: Specific values for this compound require dedicated computational studies.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). nih.gov This analysis provides information on the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. For this compound, TD-DFT can calculate the absorption wavelengths (λmax) and the corresponding oscillator strengths, which determine the intensity of the absorption bands. These calculations help in understanding how the substituents on the benzene ring influence the electronic transitions and the color properties of the compound. researchgate.net

Solvation Models and Environmental Effects on Molecular Properties (e.g., PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effect of a solvent on the molecule's geometry, electronic structure, and spectra. nih.gov By incorporating a solvent model in DFT and TD-DFT calculations, it is possible to predict how properties like UV-Vis absorption maxima and NMR chemical shifts will change when moving from the gas phase to a solution. nih.govresearchgate.net This is crucial for making meaningful comparisons between theoretical predictions and experimental results, which are typically obtained in solution.

Mechanistic Modeling of Reaction Pathways (e.g., Transition State Analysis)

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving substituted aromatic compounds like this compound. Through the use of theoretical models, particularly Density Functional Theory (DFT), it is possible to map out the potential energy surfaces of reaction pathways, identify transition states, and predict the feasibility of various transformations. While specific mechanistic modeling studies exclusively focused on this compound are not extensively available in peer-reviewed literature, valuable insights can be drawn from computational investigations of analogous brominated and methoxy-substituted benzene derivatives. These studies provide a framework for understanding the likely reaction pathways for this compound, such as electrophilic aromatic substitution and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: A Case Study of Bromination

Further bromination of this compound is a plausible electrophilic aromatic substitution reaction. Computational studies on simpler, related molecules like anisole (B1667542) (methoxybenzene) have shed light on the mechanism of electrophilic bromination. These studies suggest that the reaction does not proceed through a classic, stable Wheland intermediate (a carbocation). Instead, a concerted addition-elimination pathway is often favored.

In the context of this compound, the methoxy and methyl groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The positions open to electrophilic attack are C4 and C6. DFT calculations on analogous systems can help predict the regioselectivity by comparing the activation energies for the formation of the transition states leading to the different isomers.

The transition state in such a reaction would involve the simultaneous formation of a new C-Br bond and the breaking of the C-H bond, with the assistance of a bromine molecule and potentially a catalyst. The calculated energy barrier for this transition state is a key indicator of the reaction rate.

Hypothetical Transition State Analysis for Electrophilic Bromination:

To illustrate the insights gained from such modeling, the following table presents hypothetical activation energies for the bromination of this compound at the C4 and C6 positions, based on values reported for similar substituted benzenes.

| Substitution Position | Hypothetical Activation Energy (kcal/mol) | Relative Rate (Predicted) |

| C4 | 12.5 | Slower |

| C6 | 11.8 | Faster |

Note: These values are illustrative and based on computational studies of analogous compounds. Specific DFT calculations for this compound would be required for precise predictions.

Nucleophilic Aromatic Substitution: A Concerted Pathway

While less common for bromoarenes without strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) is another potential reaction pathway. Computational studies on bromomethoxybenzenes have explored the mechanism of their reaction with nucleophiles. These investigations have revealed the possibility of a concerted SNAr mechanism, where the bond to the incoming nucleophile is formed concurrently with the cleavage of the carbon-bromine bond, avoiding the formation of a high-energy Meisenheimer complex.

For this compound, a hypothetical reaction with a nucleophile like methoxide (B1231860) could be modeled. The transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide) partially bonded. The calculated activation barrier for this transition state would indicate the feasibility of the reaction.

Hypothetical Data for Concerted Nucleophilic Aromatic Substitution:

The following table provides hypothetical computational data for a concerted SNAr reaction of this compound with a generic nucleophile.

| Parameter | Hypothetical Calculated Value |

| Reaction | This compound + Nu⁻ → 1-Nu-2,3-dimethoxy-5-methylbenzene + Br⁻ |

| Activation Energy (ΔG‡) | 28.5 kcal/mol |

| Reaction Energy (ΔG) | -15.2 kcal/mol |

| Key Transition State Bond Length (C-Br) | 2.25 Å |

| Key Transition State Bond Length (C-Nu) | 2.10 Å |

Note: This data is hypothetical and serves to illustrate the type of information obtained from mechanistic modeling. The actual values would depend on the specific nucleophile and the computational method employed.

Crystallographic Analysis of this compound: Data Not Available

A thorough search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its crystal structure, as outlined in the requested article structure, cannot be provided at this time.

The requested information, including the determination of the crystal system, space group, unit cell parameters, molecular conformation, and analysis of intermolecular interactions such as hydrogen and halogen bonding, is entirely dependent on the experimental results obtained from single-crystal X-ray diffraction studies. Without these foundational data, a scientifically accurate and verifiable article on the crystallographic and solid-state structural research of this compound cannot be generated.

Researchers in the field of crystallography perform these analyses to understand the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This information is crucial for understanding a compound's physical and chemical properties.

While crystallographic data exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of any analogous information. It is recommended to consult future publications in chemical and crystallographic journals for potential studies on this specific compound.

Crystallographic Analysis and Solid State Structural Research

Intermolecular Interactions in the Crystalline Lattice

π-π Stacking and Other Weak Supramolecular Interactions

Information regarding the presence, geometry, and energetic significance of π-π stacking, hydrogen bonds, halogen bonds, or other weak van der Waals forces within the crystal lattice of 1-bromo-2,3-dimethoxy-5-methylbenzene is not available. Such analysis requires precise atomic coordinates and unit cell parameters from crystallographic studies to calculate intermolecular distances and angles, such as centroid-centroid distances for aromatic rings or donor-acceptor distances for hydrogen bonds.

Supramolecular Architecture and Crystal Packing Motifs

Without crystallographic data, it is not possible to describe the supramolecular architecture or identify the crystal packing motifs for this compound. An analysis of how individual molecules assemble into larger one-, two-, or three-dimensional networks through various intermolecular forces cannot be performed. The specific arrangement of molecules in the crystal, which dictates its physical properties, remains uncharacterized.

Correlation of Solid-State Structure with Spectroscopic and Theoretical Data

A correlation between the solid-state structure of this compound and its spectroscopic (e.g., FT-IR, Raman, solid-state NMR) or theoretical (e.g., Density Functional Theory calculations) data cannot be established. Such a correlation would typically involve comparing experimentally observed spectroscopic features with those predicted from the determined crystal structure or using theoretical models to understand and rationalise the observed intermolecular interactions and packing. In the absence of the foundational solid-state structural data, this comparative analysis is not feasible.

While studies on related brominated dimethoxybenzene isomers and derivatives exist, providing insights into how these functionalities can direct crystal packing, extrapolation of these findings to this compound would be purely speculative and would not meet the required standard of scientific accuracy for this specific compound. Further experimental research is required to elucidate the crystallographic and solid-state properties of this compound.

Based on a comprehensive review of available scientific literature and chemical databases, there is currently insufficient specific information regarding the applications of the chemical compound This compound to fulfill the detailed article structure requested.

Extensive searches have yielded data on various structural isomers, such as 1-bromo-3-methoxy-5-methylbenzene nbinno.comchemicalbook.com, 5-bromo-1,3-dimethoxy-2-methylbenzene, and 1-bromo-3,5-dimethoxybenzene (B32327) nbinno.commedchemexpress.comsigmaaldrich.comguidechem.com. These related compounds are documented as versatile intermediates in organic synthesis, including in the development of potential pharmaceutical and agrochemical candidates. nbinno.comnbinno.com For instance, 1-bromo-2,3-dimethoxybenzene has been used in the synthesis of biologically active, naturally occurring brominated phenols. semanticscholar.org Similarly, other isomers serve as precursors in the synthesis of complex molecules like Drimiopsin A and various specialized reagents. nbinno.comnih.gov

However, specific research findings detailing the use of This compound as an intermediate for complex molecules, a building block for pharmaceuticals and agrochemicals, a precursor in materials science, or in the preparation of specialized reagents and ligands could not be located. The user's strict requirement to focus solely on this specific compound and adhere to a detailed outline cannot be met without available, verifiable data.

To maintain scientific accuracy and adhere to the project's constraints, the article cannot be generated at this time. Further research would be required if and when this specific compound is utilized and documented in the fields of advanced organic synthesis, pharmaceutical development, or materials science.

Conclusion and Future Research Directions

Synthesis and Reaction Scope Expansion

While established methods for the synthesis of brominated dimethoxy compounds exist, further exploration into novel synthetic pathways could enhance efficiency, yield, and substrate scope. Future research should focus on developing more sustainable and atom-economical synthetic strategies.

A significant area for expansion lies in its use in cross-coupling reactions. The reactivity of the bromine atom allows for participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. A systematic investigation into its performance in these reactions with a wide array of coupling partners would be highly valuable.

Moreover, the methoxy (B1213986) and methyl groups on the benzene (B151609) ring influence the regioselectivity of further electrophilic aromatic substitution reactions. Future studies could explore reactions like nitration and sulfonation under various conditions to synthesize a new library of polysubstituted benzene derivatives. The resulting compounds could serve as building blocks for more complex molecular architectures.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like ¹H and ¹³C NMR are routinely used, advanced techniques can provide a more nuanced understanding of the compound's structure and electronic properties. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives synthesized from 1-bromo-2,3-dimethoxy-5-methylbenzene.

Solid-state NMR could provide insights into the compound's crystalline packing and intermolecular interactions. Furthermore, coupling Electron Energy-Loss Spectroscopy (EELS) with multi-wavelength Raman spectroscopy could offer a powerful combination for probing the local chemical environment and electronic structure with high spatial resolution. arxiv.org This could be particularly useful when this moiety is incorporated into larger molecular systems or materials. X-ray crystallography would be invaluable for determining the precise three-dimensional structure, bond lengths, and bond angles, which are crucial for understanding its reactivity. nih.govresearchgate.net

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the electronic structure and reactivity of this compound. researchgate.net Future computational studies should focus on calculating various reactivity descriptors. researchgate.net

Key areas for computational investigation include:

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand its chemical reactivity and kinetic stability. scielo.br The energy and distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into its electron-donating and accepting capabilities.

Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugation and intramolecular charge transfer interactions, which can help in understanding the stabilizing effects of the substituents. scielo.br

Reaction Pathway Modeling: To elucidate the mechanisms of its various reactions, including transition state energies and activation barriers. This can aid in optimizing reaction conditions and predicting product outcomes.

These computational approaches will provide a theoretical framework to complement experimental findings and guide the rational design of new synthetic transformations. scielo.br

Emerging Applications in Interdisciplinary Fields

The structural motifs present in this compound suggest its potential as a precursor in several interdisciplinary fields.

Medicinal Chemistry: Bromo-substituted aromatic compounds are known to be valuable intermediates in the synthesis of potential drug candidates. The core structure of this compound can be elaborated to create novel compounds for biological screening. For instance, related structures have been investigated for their potential anticancer activity.

Materials Science: This compound can be used as a building block for functional organic materials. For example, it could be a precursor for the synthesis of ligands for metal-organic frameworks (MOFs) or for the development of novel photosensitizers. guidechem.com Its derivatives could also be explored for applications in organic electronics.

Agrochemicals: The reactivity of this compound allows for its modification into potential herbicides and pesticides.

Future research should focus on synthesizing derivatives of this compound and evaluating their properties and performance in these emerging application areas.

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.83 (s, 6H, OCH₃), δ 2.31 (s, 3H, CH₃) | |

| ¹³C NMR (CDCl₃) | δ 56.1 (OCH₃), δ 112.4 (C-Br) | |

| HRMS | m/z 234.992 [M+H]⁺ |

Q. Table 2: Optimization Parameters for Bromination Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents di-bromination |

| Br₂ Equivalents | 1.05–1.10 eq | Maximizes mono-bromination |

| Solvent | CH₂Cl₂ or CCl₄ | Enhances electrophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.